8-Fluoroquinazoline-4-carboxylic acid

Description

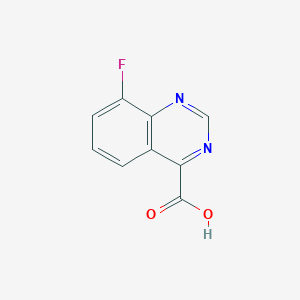

Structure

3D Structure

Properties

Molecular Formula |

C9H5FN2O2 |

|---|---|

Molecular Weight |

192.15 g/mol |

IUPAC Name |

8-fluoroquinazoline-4-carboxylic acid |

InChI |

InChI=1S/C9H5FN2O2/c10-6-3-1-2-5-7(6)11-4-12-8(5)9(13)14/h1-4H,(H,13,14) |

InChI Key |

YWAAPUMXFDGJMJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)F)N=CN=C2C(=O)O |

Origin of Product |

United States |

Synthetic Pathways and Chemical Transformations of 8 Fluoroquinazoline 4 Carboxylic Acid

Advanced Synthetic Routes to 8-Fluoroquinazoline-4-carboxylic Acid

The construction of the this compound framework is a multi-step process that relies on the careful selection of precursors and strategic reaction sequences to build the heterocyclic core and install the desired functional groups.

Precursor Compounds and Initial Cyclization Strategies

The synthesis of the quinazoline (B50416) ring system is often achieved through the condensation and cyclization of appropriately substituted aniline (B41778) derivatives. In the case of this compound and its analogs, a common starting material is a fluorinated primary amine. nih.govresearchgate.net For instance, the synthesis of a series of 2-aryl-8-fluoroquinazoline derivatives begins with 2-amino-3-fluorobenzoic acid or related fluorinated anilines. nih.govresearchgate.net

A prevalent strategy involves the initial formation of an amide bond. The Schotten-Baumann reaction is employed to couple a primary amine, such as 2-fluoroaniline (B146934), with an acyl chloride in the presence of a base like triethylamine. nih.govresearchgate.net This reaction yields an N-arylbenzamide intermediate (a benzanilide (B160483) derivative). nih.govresearchgate.net

The subsequent and crucial step is the cyclization to form the quinazoline core. One established method involves converting the benzanilide intermediate into an N-phenylbenzimidoyl chloride by reacting it with thionyl chloride. nih.govresearchgate.net This activated intermediate is then cyclized. The cyclization can be achieved by heating with a suitable C1 synthon, such as ethyl cyanoformate, in the presence of a Lewis acid catalyst like tin tetrachloride (SnCl4). nih.govresearchgate.net This reaction sequence directly installs the carboxylic ester at the 4-position of the quinazoline ring. nih.govresearchgate.net

Alternative modern approaches to quinazolinone synthesis, a related structural class, include multicomponent reactions like the Ugi four-component reaction (Ugi-4CR), which can rapidly generate molecular diversity from simple starting materials. acs.org These methods highlight the ongoing development of efficient synthetic protocols for this important heterocyclic family. acs.orgorganic-chemistry.orgnih.gov

Table 1: Key Precursors for Quinazoline Synthesis

| Precursor Class | Specific Example | Role in Synthesis |

|---|---|---|

| Fluorinated Aniline | 2-Fluoroaniline | Provides the fluorinated benzene (B151609) portion of the quinazoline core. nih.govresearchgate.net |

| Acyl Chloride | Benzoyl chloride | Reacts with the aniline to form the N-arylbenzamide precursor. nih.govresearchgate.net |

Introduction of the Fluorine Moiety

The strategic placement of fluorine atoms can significantly alter a molecule's biological activity, metabolic stability, and binding affinity. researchgate.net In the synthesis of this compound, the fluorine atom is typically introduced via the starting materials rather than by direct fluorination of a pre-formed quinazoline ring. nih.govresearchgate.net The use of precursors like 2-fluoroaniline or 2-amino-3-fluorobenzoic acid ensures the regioselective placement of the fluorine atom at the desired C8 position of the quinazoline scaffold. nih.govresearchgate.net This approach avoids the challenges often associated with late-stage fluorination, such as harsh reaction conditions and lack of regioselectivity. The presence of the small fluorine atom at the 8-position has been noted for its potential to make additional favorable contacts within protein active sites without causing steric hindrance. nih.govresearchgate.net

Formation of the Carboxylic Acid Functionality

The carboxylic acid group at the C4 position is a key feature of the target molecule, often serving as a critical binding motif or a handle for further derivatization. nih.gov As described in the cyclization step, the use of ethyl cyanoformate as a reactant directly yields an ethyl ester at the 4-position (e.g., ethyl 8-fluoroquinazoline-4-carboxylate). nih.govresearchgate.net

The final step to obtain the free carboxylic acid is the hydrolysis of this ester. This transformation is typically achieved under basic conditions. nih.govresearchgate.net For example, the ethyl ester precursor is treated with a base such as sodium hydroxide (B78521) or lithium hydroxide in a suitable solvent system like aqueous methanol (B129727) or tetrahydrofuran. Subsequent acidification of the reaction mixture protonates the carboxylate salt, leading to the precipitation or isolation of the final this compound. nih.govresearchgate.net Research has shown that the presence of this free carboxylic group can be essential for biological activity when compared to its ester counterparts. nih.gov

Derivatization and Analog Synthesis of this compound

This compound is a versatile platform for generating a library of related compounds. The carboxylic acid and the quinazoline ring system are both amenable to a variety of chemical modifications.

Esterification and Amidation Reactions

The carboxylic acid functionality is readily converted into esters and amides, which can modulate the compound's physicochemical properties, such as lipophilicity and cell permeability. nih.govdergipark.org.tr

Esterification: Esters can be synthesized from the corresponding carboxylic acid via methods like the Fischer esterification. nih.govdergipark.org.trresearchgate.net This involves reacting the carboxylic acid with an appropriate alcohol (e.g., methanol, ethanol) in the presence of a catalytic amount of a strong mineral acid, such as sulfuric acid. nih.goviajpr.com This acid-catalyzed condensation reaction yields the desired ester and water. iajpr.com Studies have utilized this method to create various ester derivatives to probe structure-activity relationships. nih.gov

Amidation: The synthesis of amides typically proceeds via a two-step process. First, the carboxylic acid is "activated" by converting it into a more reactive species, such as an acyl chloride. dergipark.org.trhacettepe.edu.trbohrium.com This is commonly done by treating the carboxylic acid with thionyl chloride (SOCl₂). dergipark.org.trhacettepe.edu.tr The resulting 8-fluoroquinazoline-4-carbonyl chloride is a highly reactive intermediate that readily undergoes nucleophilic acyl substitution with a wide range of primary or secondary amines to furnish the corresponding amide derivatives. dergipark.org.trhacettepe.edu.trbohrium.com

Table 2: Derivatization Reactions of the Carboxylic Acid Group

| Reaction | Reagents | Product |

|---|---|---|

| Esterification | Alcohol (R-OH), H₂SO₄ (cat.) | 8-Fluoroquinazoline-4-carboxylate ester nih.govdergipark.org.tr |

Substituent Modifications on the Quinazoline Ring System

Modifying the substituents on the quinazoline ring itself is a key strategy for optimizing the properties of the lead compound. This is most commonly achieved by varying the initial building blocks used in the synthesis. nih.govresearchgate.net

For example, to introduce different groups at the C2 position, the synthesis can start with different benzanilide precursors. By using various substituted benzoyl chlorides in the initial Schotten–Baumann reaction, a range of aryl or alkyl groups can be installed at the C2 position of the final quinazoline product. nih.govresearchgate.net A study on Aurora A kinase inhibitors synthesized a series of compounds including 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid and 8-fluoro-2-(m-tolyl)quinazoline-4-carboxylic acid by using 3-bromobenzoyl chloride and 3-methylbenzoyl chloride, respectively, in the initial coupling step with 2-fluoroaniline. nih.govmdpi.com This modular approach allows for the systematic exploration of how different substituents at this position affect biological activity. nih.govnih.gov

Functionalization at Position 2 and Other Sites

The primary route for the synthesis of 2-substituted 8-fluoroquinazoline-4-carboxylic acids involves a multi-step sequence starting from appropriately substituted aniline precursors. A notable example is the synthesis of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid and its analogues, which has been detailed in recent literature. nih.govmdpi.com

The general synthetic strategy commences with the Schotten-Baumann reaction to form benzanilide derivatives. mdpi.com In this step, a substituted acid chloride is coupled with a primary amine, such as 3-fluoroaniline, in the presence of a base like triethylamine. The resulting benzanilides are then treated with thionyl chloride to yield N-phenylbenzimidoyl chloride derivatives. mdpi.com

The crucial cyclization step to form the quinazoline ring is achieved by heating the N-phenylbenzimidoyl chloride intermediates with ethyl cyanoformate in the presence of a Lewis acid catalyst, typically tin tetrachloride, in a high-boiling solvent like o-dichlorobenzene. mdpi.com This reaction affords the corresponding ethyl 2-substituted-8-fluoroquinazoline-4-carboxylates.

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is generally accomplished by refluxing the ester with an aqueous solution of a base, such as sodium hydroxide, followed by acidification to precipitate the final product. mdpi.com A series of 2-substituted-8-fluoroquinazoline-4-carboxylic acids has been synthesized using this methodology, with variations in the substituent at the 2-position.

Beyond the core synthesis, further functionalization can be achieved at the carboxylic acid group at position 4. For instance, esterification of the carboxylic acid can be carried out using a Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a catalytic amount of a strong acid, such as sulfuric acid. mdpi.com This transformation is significant as studies have shown that the free carboxylic acid group is often crucial for the biological activity of these compounds, and its conversion to an ester can lead to a marked decrease in potency. mdpi.com

While functionalization at position 2 is well-documented, modifications at other sites of the this compound core are less commonly reported. However, the general reactivity of the quinazoline ring suggests that electrophilic substitution reactions could potentially occur at the 5- and 7-positions, which are activated by the nitrogen atoms of the heterocyclic ring. The presence of the fluorine atom at position 8, being an electron-withdrawing group, would likely influence the regioselectivity of such reactions.

Table 1: Synthesis of 2-Substituted this compound Derivatives

| Compound ID | R1 | R2 | Starting Materials | Reagents and Conditions | Final Product |

|---|---|---|---|---|---|

| 6c | H | CH3 | 3-Fluoroaniline, m-Toluoyl chloride | 1. Et3N, DCM; 2. SOCl2, reflux; 3. Ethyl cyanoformate, SnCl4, o-dichlorobenzene, 140 °C; 4. NaOH(aq), EtOH, reflux | 8-Fluoro-2-(m-tolyl)quinazoline-4-carboxylic acid |

| 6d | H | H | 3-Fluoroaniline, Benzoyl chloride | 1. Et3N, DCM; 2. SOCl2, reflux; 3. Ethyl cyanoformate, SnCl4, o-dichlorobenzene, 140 °C; 4. NaOH(aq), EtOH, reflux | 8-Fluoro-2-phenylquinazoline-4-carboxylic acid |

| 6e | H | Br | 3-Fluoroaniline, 3-Bromobenzoyl chloride | 1. Et3N, DCM; 2. SOCl2, reflux; 3. Ethyl cyanoformate, SnCl4, o-dichlorobenzene, 140 °C; 4. NaOH(aq), EtOH, reflux | 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid |

Reaction Mechanisms and Mechanistic Investigations

The formation of the quinazoline ring in the synthesis of this compound derivatives proceeds through a well-established mechanistic pathway. The cyclization of the N-phenylbenzimidoyl chloride with ethyl cyanoformate is a key step. The reaction is catalyzed by a Lewis acid, such as tin tetrachloride, which activates the imidoyl chloride, making it more susceptible to nucleophilic attack. The nitrogen of the ethyl cyanoformate attacks the imidoyl carbon, initiating the cyclization process. Subsequent rearrangement and elimination of hydrogen chloride lead to the formation of the quinazoline ring.

A proposed mechanism for the tin tetrachloride-catalyzed cyclization is initiated by the coordination of the Lewis acid to the nitrogen of the imidoyl chloride. This enhances the electrophilicity of the imidoyl carbon. The cyanoformate then acts as the nucleophile, and a series of intramolecular reactions and eliminations result in the formation of the aromatic quinazoline system.

While detailed mechanistic studies specifically for the synthesis of this compound are not extensively reported, the general principles of quinazoline synthesis, such as the Niementowski and Friedländer syntheses, provide a basis for understanding the reaction pathways. In the context of the synthesis described above, the formation of the N-phenylbenzimidoyl chloride is a standard transformation of an amide. The subsequent cyclization is a variation of known quinazoline syntheses, tailored to the specific precursors. The final hydrolysis of the ester to the carboxylic acid follows a standard base-catalyzed mechanism, involving the nucleophilic attack of a hydroxide ion on the ester carbonyl, followed by the departure of the ethoxide leaving group and subsequent protonation.

Preclinical Pharmacological Investigations and Biological Target Identification

Enzyme Kinase Inhibition Profiling

Kinases are critical enzymes that regulate a vast array of cellular functions, and their dysregulation is a hallmark of many cancers. nih.gov Consequently, the inhibition of specific kinases has become a cornerstone of modern oncology drug development. nih.gov The 8-fluoroquinazoline-4-carboxylic acid scaffold has been investigated for its potential to inhibit several key kinases involved in cell proliferation and survival.

Aurora A Kinase Inhibition Studies

Aurora A kinase is a serine/threonine kinase that plays a pivotal role in cell division, specifically in processes like centrosome maturation and chromosome segregation. mdpi.com Its overexpression is a common feature in many human cancers, making it an attractive target for anticancer therapies. mdpi.comnih.gov

In the pursuit of selective Aurora A inhibitors, researchers have designed and synthesized a series of quinazoline (B50416) derivatives. mdpi.comnih.gov One notable example is 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (compound 6e), which emerged from a structural modification strategy aimed at enhancing selectivity for Aurora A. mdpi.comdntb.gov.uaresearchgate.net Initial in vitro kinase inhibitory assays demonstrated that this compound and its analogues possess activity against the Aurora A kinase enzyme. mdpi.comnih.gov The design of these compounds incorporated a terminal free carboxylic acid group, which was found to be crucial for inhibitory activity. mdpi.comnih.gov Studies revealed that esterification of this carboxylic acid group led to a significant drop in activity, highlighting its importance for binding within the active site of the kinase. mdpi.comnih.gov

Below is a table summarizing the Aurora A kinase inhibitory activity of a series of this compound derivatives.

Table 1: Inhibitory Activity of this compound Derivatives Against Aurora A Kinase

| Compound ID | Substitution (R) | % Inhibition at 10 µM |

|---|---|---|

| 6a | H | 55.45% |

| 6b | 4-Me | 58.21% |

| 6c | 4-Cl | 53.88% |

| 6d | 4-Br | 56.43% |

| 6e | 3-Br | 51.78% |

Data sourced from Elsherbeny et al. (2022) mdpi.com

Exploration of Other Kinase Targets (e.g., EGFR)

The quinazoline core is a well-established scaffold for the development of Epidermal Growth Factor Receptor (EGFR) inhibitors. nih.govfrontiersin.org EGFR is a tyrosine kinase receptor that, when overexpressed or mutated, can drive tumor growth and proliferation. nih.govtandfonline.com Several approved anticancer drugs are quinazoline-based EGFR inhibitors. nih.govtandfonline.com

While the primary focus of recent studies on this compound derivatives has been on Aurora A, the potential for these compounds to interact with other kinases like EGFR is recognized. mdpi.comnih.gov For instance, the lead compound 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid was evaluated against a panel of other kinases to determine its selectivity. mdpi.comnih.govdongguk.edu This is a critical step in preclinical development to understand the compound's broader biological effects and potential off-target activities.

Kinase Selectivity and Promiscuity Assessment

A key challenge in kinase inhibitor development is achieving selectivity for the target kinase over other structurally similar kinases. nih.gov High selectivity can lead to a more targeted therapeutic effect and potentially fewer side effects. The promiscuity, or the tendency of a compound to bind to multiple targets, of quinazoline-based inhibitors is an important consideration. ekb.eg

To assess the selectivity of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, the compound was tested against a panel of 14 different kinases. mdpi.comnih.govdntb.gov.uaresearchgate.net The results demonstrated that the compound exhibited poor inhibitory activity against these other kinases, with most showing over 83% residual activity at a 10 µM concentration of the inhibitor. mdpi.com This contrasts sharply with its activity against Aurora A, suggesting a selective inhibition profile for this particular derivative. mdpi.comnih.govresearchgate.net This selectivity is a promising feature, suggesting that its biological effects are likely mediated primarily through the inhibition of Aurora A.

Table 2: Kinase Selectivity Profile of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (Compound 6e)

| Kinase Target | % Activity Remaining at 10 µM |

|---|---|

| Aurora A | 48.22% |

| CDK2/cyclin A | >85% |

| CDK9/cyclin T1 | >85% |

| Pim-1 | >85% |

| VEGFR2 | >85% |

| FGFR1 | >85% |

| c-Met | >85% |

| Mer | >85% |

| Tie-2 | >85% |

| DDR1 | >85% |

| JAK2 | >85% |

| JAK3 | >85% |

| p38α | >85% |

| SRC | >85% |

Data indicates poor inhibition against the panel kinases compared to Aurora A. Sourced from Elsherbeny et al. (2022) mdpi.com

Cellular-Level Biological Modulations

Beyond direct enzyme inhibition, it is crucial to understand how a compound affects the behavior of cancer cells. For this compound derivatives, investigations have focused on their impact on the cell cycle and their ability to trigger programmed cell death, two fundamental processes that are dysregulated in cancer.

Cell Cycle Progression Analysis (e.g., G1 phase arrest)

The cell cycle is a tightly regulated series of events that leads to cell division. Cancer cells often exhibit uncontrolled progression through the cell cycle. nih.gov Aurora A kinase, the target of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, is a key regulator of mitosis. nih.gov Its inhibition is expected to interfere with cell cycle progression.

Studies on the human breast cancer cell line MCF-7 treated with 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid revealed a significant impact on cell cycle distribution. mdpi.comnih.govnih.gov Flow cytometry analysis showed that the compound induced an arrest in the G1 phase of the cell cycle. mdpi.comnih.gov Specifically, the percentage of cells in the G1 phase increased from 51.45% in control cells to 60.68% in treated cells. nih.gov This was accompanied by a corresponding decrease in the percentage of cells in the S and G2 phases. nih.gov This G1 arrest indicates that the compound effectively halts cell proliferation at the DNA replication preparatory stage. nih.gov This finding is consistent with the known roles of Aurora kinases in cell cycle control.

Table 3: Effect of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (Compound 6e) on Cell Cycle Distribution in MCF-7 Cells

| Cell Cycle Phase | Control (%) | Treated (%) |

|---|---|---|

| G1 | 51.45 | 60.68 |

| S | 22.27 | 17.47 |

| G2 | 21.34 | 18.29 |

Data sourced from Elsherbeny et al. (2022) nih.gov

Mechanisms of Programmed Cell Death Induction (e.g., apoptosis)

Apoptosis is a natural and essential process of programmed cell death that eliminates damaged or unwanted cells. nih.gov A hallmark of cancer is the evasion of apoptosis, which allows tumor cells to survive and proliferate. nih.gov Therapeutic agents that can re-engage this cell death pathway are of significant interest. nih.govnih.gov

The quinazoline scaffold has been associated with the induction of apoptosis in various cancer cell lines. nih.govnih.gov In line with this, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid was evaluated for its ability to induce apoptosis in MCF-7 breast cancer cells. mdpi.comnih.govresearchgate.netdongguk.edu The analysis confirmed that the compound is capable of inducing apoptosis, providing a crucial mechanism for its anticancer activity. mdpi.comnih.gov This pro-apoptotic effect, combined with its ability to arrest the cell cycle, underscores the compound's potential as an anticancer agent by both halting proliferation and actively killing cancer cells. mdpi.comnih.gov

Investigations into Other Cellular Pathways

Research into the broader cellular impact of this compound derivatives has revealed effects beyond their primary targets. These investigations are crucial for understanding the full mechanism of action and identifying potential secondary effects or novel therapeutic applications.

A notable finding from the study of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid is its ability to influence the cell cycle. nih.govnih.govresearchgate.net In studies conducted on MCF-7 breast cancer cells, this compound was observed to arrest the cell cycle at the G1 phase. nih.govnih.gov This indicates that the compound interferes with the processes necessary for the cell to enter the DNA synthesis (S) phase. Specifically, treatment with the compound led to a decrease in the percentage of cells in the S and G2 phases of the cell cycle, suggesting an interruption at the DNA replication step rather than during mitosis. nih.gov

Furthermore, these investigations have demonstrated that 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid can induce apoptosis, or programmed cell death. nih.govnih.govresearchgate.net This is a critical mechanism for anticancer agents, as it leads to the elimination of malignant cells. The induction of apoptosis by this compound further underscores its potential as a therapeutic agent. nih.gov

While direct evidence linking this compound or its derivatives to the disruption of pyrimidine (B1678525) biosynthesis is not prominently featured in the reviewed literature, the observed cell cycle arrest at the G1/S checkpoint could be indirectly related to the availability of nucleotides, which are the building blocks of DNA. Pyrimidine biosynthesis is a key pathway for the production of these essential molecules. Any disruption in this pathway would lead to a shortage of pyrimidines, thus halting DNA replication and arresting the cell cycle. However, this remains a hypothetical link that requires further dedicated investigation.

Target Deconvolution Strategies

The identification of the precise molecular targets of a compound is a critical step in drug discovery and development. For the this compound scaffold, target deconvolution has been approached through a combination of in vitro kinase screening and computational modeling.

In the case of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, a kinase panel assay was a key strategy for target identification and selectivity profiling. nih.govnih.govresearchgate.net This compound was screened against a panel of 14 different kinases to determine its inhibitory activity. nih.govnih.gov The results of this screening identified Aurora A kinase as a primary target. nih.govmdpi.com Aurora kinases are a family of serine/threonine kinases that play a crucial role in the regulation of cell division, and their dysfunction is often associated with cancer. nih.govmdpi.com

To further understand the interaction between the compound and its target, molecular docking studies were employed. nih.govnih.govresearchgate.net This computational technique models the binding of the compound within the active site of the target protein. The docking studies for 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid showed significant binding within the main pocket of Aurora A kinase, highlighting potential interactions with key amino acid residues. nih.govnih.gov A crucial finding from these studies was the importance of the free carboxylic acid group at the 4-position of the quinazoline ring. nih.gov It is suggested that this group is essential for the compound's inhibitory activity, likely through hydrogen bond interactions with the kinase's active site. nih.gov This was further supported by the observation that esterification of this carboxylic acid group led to a significant drop in activity. nih.gov

These target deconvolution strategies have been instrumental in identifying 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a novel and selective inhibitor of Aurora A kinase, providing a solid foundation for the further development of this class of compounds. nih.govnih.gov

Compound and Target Information

| Compound Name | Primary Biological Target |

| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | Aurora A kinase |

Cell Cycle Analysis of MCF-7 Cells Treated with 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid

| Cell Cycle Phase | Control Cells (%) | Treated Cells (%) |

| G1 | Not specified | Significantly increased |

| S | 22.27 | 17.47 |

| G2 | 21.34 | 18.29 |

Structure Activity Relationship Sar and Ligand Design Principles

Structural Determinants for Aurora A Kinase Potency and Selectivity

The potency and selectivity of 8-Fluoroquinazoline-4-carboxylic acid derivatives as Aurora A kinase inhibitors are dictated by specific structural features. Key among these are the fluorine atom at the 8-position, the carboxylic acid group at the 4-position, and various substituents at the 2-position of the quinazoline (B50416) core.

Critical Role of the 4-Carboxylic Acid Moiety

The 4-carboxylic acid moiety is an essential feature for the biological activity of this class of compounds. nih.gov Research has shown that the presence of a free carboxylic acid group at this position is crucial for potent Aurora A kinase inhibition. nih.gov To investigate its importance, derivatives where the carboxylic acid was converted to its ethyl ester were synthesized and tested. nih.gov The results indicated a significant drop in activity, with the esterified compounds being about five times less active than their free carboxylic acid counterparts. nih.gov This highlights the critical role of the terminal free carboxylic acid in the interaction with the target kinase. nih.gov This group is considered a potential binding motif for the solvent-exposed area of the enzyme's active site. researchgate.net

Influence of Substituents at Position 2 (e.g., bromophenyl)

Substituents at the 2-position of the quinazoline ring play a significant role in modulating the inhibitory potency. A variety of groups have been explored, with halogen-substituted phenyl rings demonstrating particularly strong activity. mdpi.com Among the tested derivatives, the compound bearing a 3-bromophenyl group at the 2-position, namely 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, emerged as the most potent inhibitor of Aurora A kinase. nih.govmdpi.comnih.gov The inhibitory activity of derivatives with halogen substitutions at the terminal phenyl ring was found to be higher than those with unsubstituted or methyl-substituted phenyl rings. mdpi.com This suggests that the electronic and steric properties of the substituent at this position are key determinants for effective inhibition.

Impact of Quinazoline Core Modifications on Biological Activity

The quinazoline scaffold is recognized as a privileged structure in the design of kinase inhibitors. nih.gov Modifications to this core can significantly influence biological activity. The strategic introduction of the 8-fluoro group is one such modification that enhances the inhibitory effect on Aurora A kinase. mdpi.com The quinazoline core itself provides a fundamental framework for binding to the ATP-binding pocket of kinases. nih.gov The design of new quinazoline derivatives often involves structural modifications of previously reported inhibitors to improve their selectivity for Aurora A. nih.govmdpi.comnih.gov The goal of these modifications is to retain the inhibitory activity towards Aurora A while potentially increasing selectivity over other kinases. mdpi.com

Rational Design Strategies for Enhanced Biological Performance

The development of potent and selective this compound-based inhibitors has been guided by rational design strategies. nih.govresearchgate.net These strategies often involve the structural modification of known Aurora A kinase inhibitors to enhance their selectivity profile. researchgate.net One approach has been the structural simplification of complex quinazoline-based scaffolds to improve selectivity for Aurora A over Aurora B. researchgate.net

A key strategy involves the introduction of specific chemical groups to optimize interactions with the kinase's active site. nih.govresearchgate.net For instance, a small halogen, like the fluorine at the 8-position, was introduced to explore additional binding opportunities without causing steric hindrance. nih.govresearchgate.net Furthermore, various groups have been introduced at the terminal phenyl ring, such as methyl, chloro, and bromo groups, to probe the structure-activity relationship. nih.govresearchgate.net The inclusion of terminal polar groups, like the essential 4-carboxylic acid, is a deliberate design choice to create a potential binding motif for the solvent-exposed region of the active site. researchgate.net Molecular docking studies are also employed to understand the possible binding modes of these compounds within the active site, confirming significant binding in the main pocket and interactions with key amino acid residues. nih.govresearchgate.netnih.gov This integrated approach of synthesis, in vitro testing, and in silico modeling allows for the continuous refinement and optimization of the quinazoline scaffold for improved biological performance. nih.gov

| Compound Name | Structure |

| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | |

| Erlotinib (B232) | |

| Gefitinib (B1684475) |

Computational Chemistry and in Silico Approaches

Molecular Docking Analyses of Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the interactions between a ligand, such as a derivative of 8-fluoroquinazoline-4-carboxylic acid, and its biological target, typically a protein kinase.

In a notable study, molecular docking was employed to investigate the binding mode of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid within the active site of Aurora A kinase. nih.govnih.gov The docking protocol was first validated by redocking a known reference ligand into the kinase's active site, which successfully reproduced the crystallographically observed binding pose. nih.gov

The subsequent docking of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid revealed significant binding within the main pocket of the Aurora A kinase active site. nih.govnih.gov The analysis of the docked conformation showed potential binding interactions with key amino acid residues, which are crucial for the compound's inhibitory activity. nih.govnih.gov It was proposed that the quinazoline (B50416) ring structure enhances the binding to the Aurora A kinase active site. nih.gov The terminal carboxylic acid group was identified as being essential for this activity, likely by forming critical hydrogen bond donor/acceptor interactions with residues in the active site. mdpi.com This was further supported by the observation that esterification of the carboxylic acid group led to a significant drop in inhibitory activity. mdpi.com The introduction of a fluorine atom onto the quinazoline scaffold was intended to explore additional binding interactions with key amino acid residues without causing steric hindrance. nih.gov

The docking results for 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid demonstrated a higher docking score compared to a reference ligand, suggesting a strong binding affinity. nih.gov These in silico findings correlate well with the in vitro kinase inhibition assays, underscoring the utility of molecular docking in rationalizing the structure-activity relationships and guiding the optimization of this chemical scaffold. nih.gov

Advanced Molecular Dynamics Simulations

While specific advanced molecular dynamics (MD) simulation studies for this compound were not found in the reviewed literature, this computational technique is widely applied to study the physical movements of atoms and molecules in similar systems. MD simulations provide a more dynamic picture of the ligand-receptor complex compared to the static view offered by molecular docking.

For other quinazoline derivatives targeting kinases, MD simulations have been used to assess the stability of the ligand-protein complex over time. mdpi.com These simulations can reveal conformational changes in both the ligand and the protein upon binding and can help to refine the binding poses obtained from docking. mdpi.com In the context of the docking studies on 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, a CHARMm-based molecular dynamics scheme was utilized to generate stable conformers of the ligand before the final docking step, ensuring a more realistic representation of the molecule's flexibility. mdpi.com

In broader studies of kinase inhibitors, MD simulations are instrumental in understanding the intramolecular interactions and the behavior of the ligand within the active site of the enzyme in a simulated biological environment. mdpi.com This powerful method helps in predicting the structural refinements of the ligand-receptor complex, which is crucial for designing more potent and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. While no specific QSAR model for this compound was identified, numerous studies have successfully applied 3D-QSAR methodologies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), to quinazoline-based kinase inhibitors. nih.govmdpi.com

These studies aim to identify the key structural features that influence the inhibitory activity of the compounds. nih.gov For instance, 3D-QSAR models have been developed for quinazoline-based Aurora A and Aurora B kinase inhibitors. nih.govnih.gov In these models, a series of known inhibitors are aligned, and their steric, electrostatic, and hydrophobic fields are calculated. The resulting contour maps provide a visual representation of the regions where modifications to the chemical structure are likely to increase or decrease biological activity. nih.gov

For example, a 3D-QSAR study on Aurora kinase A inhibitors suggested that decreasing steric clashes with certain residues like Val147 and Leu139, and increasing hydrophobic contact with others like Leu139 and Gly216, could enhance the inhibitory potency. nih.gov Such insights are invaluable for the rational design of new, more potent inhibitors based on the quinazoline scaffold. nih.gov The development of a robust QSAR model typically involves dividing a dataset of compounds into a training set to build the model and a test set to validate its predictive power. mdpi.com

Ligand-Based and Structure-Based Virtual Screening Methodologies

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Both ligand-based and structure-based approaches are employed to this end.

The development of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a selective Aurora A kinase inhibitor was guided by structure-based design principles. nih.gov The design strategy involved the structural modification of reported inhibitors to enhance selectivity towards Aurora A. nih.gov This approach relies on the known three-dimensional structure of the target protein to design molecules that can fit into the active site and form favorable interactions.

In broader virtual screening campaigns for Aurora kinase inhibitors, both ligand-based and structure-based methods have been utilized. Ligand-based virtual screening uses the knowledge of known active ligands to identify new ones from a database. For example, a 3D ligand-based virtual screening method called the atom category extended ligand overlap score (xLOS) was used to identify novel scaffolds for Aurora A inhibitors by searching for analogs of known kinase inhibitors. nih.gov

Structure-based virtual screening, on the other hand, involves docking a large number of compounds into the crystal structure of the target protein and scoring them based on their predicted binding affinity. nih.gov An innovative workflow named Docking-based Comparative Intermolecular Contacts Analysis (dbCICA) has been applied to identify novel Aurora-A kinase inhibitors by analyzing the binding contacts of a set of known inhibitors. nih.gov The insights from this analysis were then used to create a pharmacophore model for virtual screening of compound databases like the National Cancer Institute (NCI) database. nih.gov

Prediction of Biological Activity and Selectivity

The prediction of biological activity and selectivity is a key outcome of the various computational methods discussed. For 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, its potential as a potent and selective Aurora A kinase inhibitor was predicted through in silico studies and subsequently confirmed by in vitro assays. nih.govdongguk.edu

Molecular docking studies predicted that this compound would bind effectively to the Aurora A kinase active site. nih.gov The design, which included a fluorine atom on the quinazoline ring and a bromophenyl group, was a rational attempt to enhance binding and selectivity. nih.gov

The predictive power of these computational approaches is further highlighted by the experimental validation. Following the in silico design and screening, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid was synthesized and tested. It was found to be the most potent compound among a series of tested derivatives. nih.govdongguk.edu To assess its selectivity, a kinase panel assay was conducted against 14 different kinases. nih.govdongguk.edu This experimental screening is a critical step to confirm the predictions of selectivity that arise from computational models. For quinazoline derivatives in general, computational studies have been shown to successfully support experimental observations by elucidating the key interactions that govern their inhibitory potential and selectivity profile against various kinases. nih.gov

Applications in Chemical Synthesis and Chemical Biology

Utilization as a Synthetic Building Block for Complex Molecules

The 8-fluoroquinazoline-4-carboxylic acid framework serves as a key intermediate in the multi-step synthesis of complex, biologically active compounds. Its utility as a building block is exemplified in the synthesis of a series of novel quinazoline (B50416) derivatives designed as potential kinase inhibitors. nih.govnih.gov The synthetic route to these complex molecules often involves the initial construction of the core 8-fluoroquinazoline (B71482) ring system, followed by modifications at the 2- and 4-positions.

A general synthetic strategy begins with the appropriate precursors which undergo cyclization to form the quinazoline scaffold. nih.gov For instance, N-phenylbenzimidoyl chloride derivatives can be cyclized with ethyl cyanoformate in the presence of a Lewis acid like tin tetrachloride to yield ethyl 8-fluoroquinazoline-4-carboxylates. nih.gov This ethyl ester then serves as a direct precursor to the carboxylic acid via basic hydrolysis. nih.gov The resulting this compound is a versatile intermediate. The carboxylic acid group at the 4-position can be further esterified, for example, through Fischer esterification, to explore the impact of this functional group on biological activity. nih.gov

This strategic approach allows for the systematic introduction of various substituents onto the quinazoline core, enabling the exploration of structure-activity relationships. The fluorine atom at the 8-position is of particular interest as it can enhance binding interactions with target proteins without introducing significant steric hindrance. nih.gov The synthesis of a library of compounds, such as those with different halogen substitutions on a terminal phenyl ring, demonstrates the modularity of using this compound as a foundational scaffold. nih.gov

Development of Chemical Probes for Biological Research

The development of selective inhibitors for specific enzymes is crucial for dissecting complex biological pathways. This compound derivatives have been instrumental in creating such chemical probes. A notable example is the development of a selective inhibitor for Aurora A kinase, a key regulator of cell division that is often dysfunctional in cancer. dongguk.edu

Starting from the this compound scaffold, researchers have designed and synthesized compounds with the aim of enhancing selectivity for Aurora A over other kinases. nih.gov One such derivative, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, emerged as a potent and selective inhibitor. nih.govdongguk.edu To validate its utility as a chemical probe, this compound was screened against a panel of 14 different kinases to assess its selectivity profile. nih.govdongguk.edu Such selectivity is a critical attribute for a chemical probe, ensuring that any observed biological effects can be confidently attributed to the inhibition of the intended target.

Further investigation into the cellular activity of this compound revealed that it arrests the cell cycle in the G1 phase and induces apoptosis (programmed cell death) in cancer cell lines, such as the MCF-7 breast cancer line. nih.govdongguk.edu The ability to induce a specific cellular phenotype makes this this compound derivative a valuable tool for studying the biological roles of Aurora A kinase in cell cycle progression and cancer pathogenesis.

Strategies for Lead Compound Identification in Drug Discovery Pipelines

The process of identifying a lead compound—a chemical starting point for drug development—is a cornerstone of modern drug discovery. The this compound scaffold has proven to be a fruitful platform for such endeavors. nih.gov A key strategy involves the rational design of new derivatives based on the structural modification of known inhibitors. nih.govnih.gov

In the search for novel Aurora A kinase inhibitors, researchers designed a series of quinazoline-based compounds, including those with the 8-fluoro substitution, to improve selectivity and potency. nih.gov This design strategy was based on replacing a terminal pyrazole (B372694) ring found in previous inhibitors with a free carboxylic acid group, which was hypothesized to provide a similar hydrogen bond donor/acceptor environment for binding to the kinase's active site. dongguk.edumdpi.com

The subsequent synthesis and in vitro screening of these compounds against the target enzyme allowed for the identification of a lead compound. nih.gov The inhibitory activities of various derivatives were compared, revealing important structure-activity relationships. For instance, the presence of a free carboxylic acid at the 4-position was found to be essential for potent inhibitory activity, as esterification of this group led to a significant drop in activity. nih.gov Furthermore, the combination of a fluorine atom on the quinazoline ring and a halogen substitution on a terminal phenyl ring resulted in the most potent compound, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid. nih.govdongguk.edu This compound was identified as a promising lead for further optimization due to its potent and selective inhibition of Aurora A kinase. nih.gov

| Parameter | Finding | Source |

| Target | Aurora A Kinase | nih.gov |

| Biological Effect | Cell cycle arrest at G1 phase, induction of apoptosis | dongguk.edu |

| Cell Line Tested | MCF-7 (human breast adenocarcinoma) | nih.govdongguk.edu |

| IC₅₀ | 168.78 µM against MCF-7 cell line | nih.govdongguk.edu |

| Significance | Identified as a potential lead compound for further structural and molecular optimization. | nih.govnih.gov |

| Compound Name | Core Structure | Purpose of Synthesis | Source |

| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | This compound | Lead compound for Aurora A kinase inhibition | nih.govdongguk.edu |

| Ethyl 8-fluoroquinazoline-4-carboxylates | This compound ethyl ester | Intermediate in the synthesis of carboxylic acid derivatives | nih.gov |

| N-phenylbenzimidoyl chloride derivatives | N-phenylbenzimidoyl chloride | Precursor for the cyclization step to form the quinazoline ring | nih.gov |

Future Perspectives and Emerging Avenues in Research

Design and Synthesis of Next-Generation Quinazoline-Based Compounds

The future of drug development involving the 8-fluoroquinazoline-4-carboxylic acid scaffold lies in the rational design and synthesis of next-generation compounds with enhanced potency, selectivity, and novel mechanisms of action. mdpi.com Researchers are actively modifying the core structure to create derivatives that can overcome challenges such as drug resistance. mdpi.com

A prominent example of this approach is the design of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (also referred to as compound 6e in some studies). mdpi.comnih.gov This derivative was specifically engineered through structural modifications of known inhibitors to improve selectivity for Aurora A kinase, a crucial target in cancer therapy. nih.govnih.gov The synthesis process for such derivatives involves multi-step procedures, starting from a substituted anthranilic acid and proceeding through the formation of key intermediates like benzanilide (B160483) imidoyl chloride, followed by cyclization and subsequent reactions to yield the final carboxylic acid product. mdpi.com

Further research efforts focus on creating diverse libraries of quinazoline (B50416) derivatives by introducing various substituents at different positions on the quinazoline ring. mdpi.comnih.gov For instance, the introduction of different halogen atoms (F, Cl, Br) or other functional groups can significantly influence the compound's antiproliferative activity against various cancer cell lines. mdpi.com These structural modifications aim to optimize the molecule's interaction with its biological target, thereby enhancing its therapeutic efficacy. mdpi.comnih.gov One study demonstrated that substituting the aniline (B41778) moiety of a quinazoline core with a biphenyl (B1667301) amino group resulted in compounds with significant cytotoxic activity against A431 and NIH313 cell lines. ekb.eg

Table 1: In Vitro Anticancer Activity of Selected Quinazoline Derivatives

| Compound | Target Cell Line | IC₅₀ (μM) | Source |

| Compound 18 | MGC-803 | 0.85 | mdpi.com |

| Compound 18 | GES-1 (non-cancerous) | 26.75 | mdpi.com |

| Compound 6 | MGC-803 | 6.23 | mdpi.com |

| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (6e) | MCF-7 | 168.78 | nih.govdongguk.eduresearchgate.net |

| Compound 8a | HCT-116 (72h) | 5.33 | nih.gov |

| Compound 8a | WRL-68 (normal cell line, 72h) | >71.32 | nih.gov |

| Compound 8f | WRL-68 (normal cell line, 72h) | >71.32 | nih.gov |

Exploration of Novel Therapeutic Areas Beyond Kinase Inhibition

While the quinazoline scaffold is well-established in the realm of kinase inhibitors for cancer therapy, its therapeutic potential extends to a much broader range of diseases. bohrium.comnih.govmdpi.com Future research on derivatives of this compound is expected to increasingly target novel biological pathways. mdpi.com

Quinazoline derivatives have demonstrated a wide spectrum of pharmacological activities, including:

Antiviral Activity : Certain quinazoline hybrids have shown potent activity against viruses like cytomegalovirus. mdpi.com

Antifungal and Antibacterial Activity : By incorporating moieties such as 1,2,4-triazole (B32235) thioether, quinazoline derivatives have exhibited significant inhibition of bacterial and fungal strains. mdpi.com

Anti-inflammatory Activity : The quinazoline core is found in compounds like proquazone, a non-steroidal anti-inflammatory agent (NSAID). researchgate.net

Antioxidant Activity : Novel analogs of 2-phenoxy benzo triazoloquinazoline have shown good antioxidant properties with the ability to scavenge free radicals. mdpi.com

PARP Inhibition : The quinazoline-4-one scaffold is considered a requirement for inhibiting Poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair and a target in cancer therapy. nih.gov

Topoisomerase Inhibition : Researchers have designed dihydropyrazolo-substituted quinazolines that show cytotoxic activity through the inhibition of topoisomerase II. nih.gov

The exploration into these areas involves designing specific derivatives of the this compound core that are optimized for these non-kinase targets. mdpi.comnih.gov This diversification represents a significant avenue for future research, potentially leading to the development of novel treatments for infectious, inflammatory, and other diseases. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of next-generation quinazoline-based compounds. nih.gov These computational tools can accelerate the typically lengthy and costly drug development process. nih.gov

Key applications in the context of designing derivatives of this compound include:

Predictive Modeling : AI algorithms, such as Random Forest (RF), can be used to develop Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These models correlate a molecule's chemical structure with its biological activity, allowing researchers to predict the potency and other properties of virtual compounds before they are synthesized. nih.gov

De Novo Drug Design : Generative AI models can design entirely new molecular structures that have never been seen before. stanford.edu Models like SyntheMol can generate not only novel drug candidates with desired antibacterial properties but also the chemical recipes needed to synthesize them, bridging the gap between computational design and laboratory validation. stanford.edu

Synthesis Planning : AI can be used to devise and optimize synthetic routes for complex molecules. mit.edu Data-driven programs can analyze vast chemical reaction databases to propose the most efficient pathways for creating novel quinazoline derivatives, a task being explored by consortia like the Machine Learning for Pharmaceutical Discovery and Synthesis (MLPDS). mit.edu

Target Identification and Interaction Prediction : ML can analyze complex biological data to identify novel drug targets and predict how a molecule will interact with its target protein. nih.govnih.gov This is crucial for designing selective inhibitors and understanding potential off-target effects.

Development of Advanced Methodological Approaches for Preclinical Assessment

The evolution of quinazoline-based therapeutics necessitates parallel advancements in preclinical assessment methods to provide a more accurate and comprehensive understanding of a compound's biological effects before clinical trials.

Future preclinical evaluation of compounds like 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid and other derivatives will increasingly rely on a suite of advanced techniques:

In Silico and Molecular Modeling : Molecular docking studies are routinely used to predict the binding mode of a compound within the active site of its target protein, such as Aurora A kinase. nih.govdongguk.eduresearchgate.net These computational simulations provide insights into the key interactions that drive potency and selectivity. mdpi.com

Comprehensive Kinase Profiling : To assess selectivity, lead compounds are screened against large panels of kinases. nih.govdongguk.eduresearchgate.net This helps to identify potential off-target effects early in the development process and confirms the compound's intended mechanism of action.

Advanced Cell-Based Assays : Beyond simple cytotoxicity tests, detailed cellular assays are crucial. mdpi.com These include cell cycle analysis to determine if a compound induces arrest at specific phases (e.g., G1 or G2/M phase) and apoptosis assays to confirm that the compound induces programmed cell death in cancer cells. mdpi.comnih.govresearchgate.net

Quantitative Systems Pharmacology (QSP) : QSP modeling integrates data on biological pathways and drug pharmacology to simulate how a drug will affect a biological system. frontiersin.org Coupling QSP with AI can help refine mechanistic understanding, predict responses under different conditions, and generate valuable data for training ML algorithms, even when experimental data is scarce. frontiersin.org

Advanced Delivery and Formulation Studies : The formulation of a drug can significantly impact its efficacy. Research into novel delivery systems, such as nanogels, has shown the potential to enhance the cytotoxicity of quinazoline derivatives against cancer cells, representing an important area for preclinical assessment. researchgate.net

These sophisticated preclinical methods provide a deeper, more mechanistic understanding of a drug candidate's profile, enabling more informed decisions as it moves through the development pipeline. frontiersin.org

Q & A

Q. How should researchers manage conflicting spectral data for novel this compound analogs?

- Methodological Answer : Apply multivariate analysis (e.g., PCA) to NMR/IR datasets, isolating outliers. Cross-validate with X-ray crystallography (if crystalline) or 2D NMR (COSY, HSQC). Collaborative platforms like NFDI4Chem () facilitate data sharing and peer validation. Document uncertainties in raw data appendices per ’s guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.